

Pharmacokinetics of P529 in Mice: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of P529 (also known as **Palomid 529** or RES-529) in mice, based on publicly available preclinical data. P529 is a novel small-molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Understanding its pharmacokinetic profile is essential for the design and interpretation of preclinical efficacy and toxicology studies.

Core Quantitative Data

The following tables summarize the key pharmacokinetic parameters of P529 in mice following intravenous (IV), intraperitoneal (IP), and oral (PO) administration.



Table 1: Pharmacoki netic Parameters of P529 in FVB Wild- Type Mice (Intravenous Administratio n)					
Dose & Formulation	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Half-life (t½) (h)	Clearance (CL) (L/h/kg)
5.4 mg/kg (Micronized)	Not Reported	Not Reported	1,840 ± 321	Not Reported	2.9 ± 0.5
54 mg/kg (Micronized)	Not Reported	Not Reported	18,100 ± 2,100	Not Reported	3.0 ± 0.3
54 mg/kg (in			21,300 ±		



Table 2: Pharmacoki netic Parameters of P529 in FVB Wild- Type Mice (Intraperiton eal Administratio n)						
Dose & Formulation	Cmax (ng/mL)	Tmax (h)	AUC (ng⋅h/mL)	Half-life (t½) (h)	Clearance (CL) (L/h/kg)	
54 mg/kg (Micronized)	Not Reported	Not Reported	10,200 ± 2,200	Not Reported	Not Applicable	
Table 3: Oral Bioavailability of P529 in FVB Wild-Type Mice						
Dose & Formulation			Oral Bioavailability (%)			
54 mg/kg (Micronized)			4.8			
20 mg/kg (in Olive Oil)			54.0			
54 mg/kg (in Olive Oil)			18.0			

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Pharmacokinetic Studies in Mice

Animal Model:



Species: Mouse

• Strain: FVB wild-type

Dosing:

- Intravenous (IV) Administration:
 - Formulations:
 - Micronized P529 suspension.
 - P529 dissolved in dimethyl sulfoxide (DMSO).
 - Doses: 5.4 mg/kg and 54 mg/kg.
- Intraperitoneal (IP) Administration:
 - Formulation: Micronized P529 suspension.
 - Dose: 54 mg/kg. This route was noted for use in daily dosing during efficacy studies.
- Oral (PO) Administration:
 - Formulations:
 - Micronized P529 suspension.
 - P529 in olive oil.
 - Spray-dried formulation of P529.
 - Doses: 20 mg/kg and 54 mg/kg.

Sample Collection:

 Blood samples were collected at various time points up to 24 hours post-administration to determine plasma concentrations of P529.



Bioanalytical Method:

- Method: High-Performance Liquid Chromatography (HPLC).
- Sample Preparation: A liquid-liquid extraction method was employed for the sample pretreatment.
- Quantification: The concentration of P529 in plasma samples was quantified using a validated HPLC method.

In Vivo Efficacy Studies (Xenograft Models)

Animal Models:

- Species: Mouse
- Strains and Tumor Models:
 - PC-3 human prostate cancer xenograft model.
 - C6V10 glioblastoma subcutaneous xenograft model.
 - Human U87 glioblastoma tumor model.

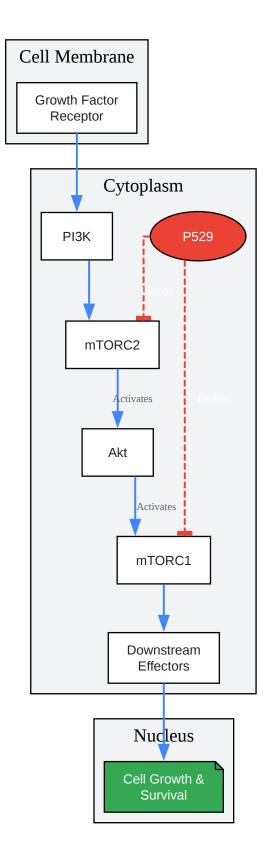
Dosing Regimens:

- PC-3 Xenograft Model: 20 mg/kg P529 administered intraperitoneally every 3 days.
- C6V10 Glioblastoma Xenograft Model: 200 mg/kg P529 administered intraperitoneally every
 2 days, starting one week before tumor cell injection and continuing for three weeks.
- U87 Glioblastoma Xenograft Model: 25 mg/kg or 50 mg/kg of micronized P529 administered intraperitoneally every 2 days, starting 3 days after tumor cell injection and continuing for 24 days.

Signaling Pathway and Experimental Workflow Visualizations



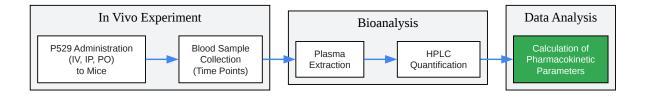
To further elucidate the context of P529's action and the experimental processes involved in its pharmacokinetic analysis, the following diagrams are provided.





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P529 inhibits the PI3K/Akt/mTOR signaling pathway.



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Experimental workflow for P529 pharmacokinetic analysis in mice.

 To cite this document: BenchChem. [Pharmacokinetics of P529 in Mice: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683854#pharmacokinetics-of-p529-in-mice]

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